1-(2,5-Dimethoxyphenyl)-3-ethylthiourea
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Overview
Description
. It falls under the class of acetophenones and contains both an aromatic ring and a thiourea functional group.
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea involves the following steps:
Acetylation: Start with ). Acetylate it using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.
Thiourea Reaction: React the acetylated compound with and to yield this compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis provides a basis for understanding the compound’s preparation.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea can undergo various reactions:
Oxidation: It may be oxidized to form related sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic properties (e.g., antimicrobial, anti-inflammatory).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea’s uniqueness lies in its combination of aromatic and thiourea moieties. Similar compounds include 2,5-dimethoxyacetophenone and 2-amino-1-(2,5-dimethoxyphenyl)ethanol .
Remember that further studies are needed to fully elucidate its properties and applications
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-ethylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
InChI Key |
SYIQWIOROPQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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